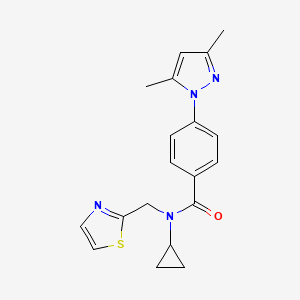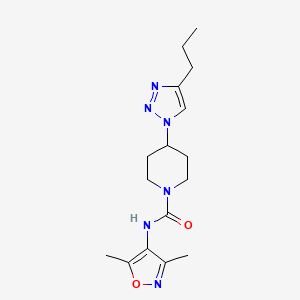![molecular formula C21H23N3O3 B3817504 3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B3817504.png)
3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide
Overview
Description
The compound “3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an amide group, and a methoxyphenyl group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the attachment of the phenyl and methoxyphenyl groups. One common method for synthesizing oxadiazoles involves the cyclization of a suitable precursor, such as a carboxylic acid or an acyl chloride, with a hydrazine . The other groups could potentially be added through various methods such as Friedel-Crafts acylation or alkylation, or through the use of suitable organometallic reagents .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxadiazole ring is a planar, aromatic system, which could contribute to the overall stability of the molecule . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents used. The oxadiazole ring is generally quite stable, but could potentially be opened under certain conditions . The amide group could undergo hydrolysis to form a carboxylic acid and an amine, particularly under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in nonpolar solvents .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Many oxadiazole derivatives have been found to have biological activity, including antimicrobial, antiviral, and anticancer activities . The exact mechanism of action would depend on the specific biological target of the compound.
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation . Additionally, studies could be conducted to better understand its physical and chemical properties, which could help to optimize its use in various applications .
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-22-23-20(27-15)14-24(2)21(25)13-19(16-7-5-4-6-8-16)17-9-11-18(26-3)12-10-17/h4-12,19H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQGWDDMUBFBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN(C)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-YL)methyl]-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (3-oxo-1-{[2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinyl]carbonyl}-2-piperazinyl)acetate](/img/structure/B3817443.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B3817447.png)
![(3aS*,6aS*)-2-(5-isopropyl-2-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B3817451.png)
![2-chloro-4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3817470.png)
![4-fluoro-3-hydroxy-N-[(2E)-3-phenylprop-2-en-1-yl]-N-propylbenzamide](/img/structure/B3817471.png)
![(1-isoxazol-3-ylethyl)methyl{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B3817479.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-3-[methyl(methylsulfonyl)amino]propanamide](/img/structure/B3817492.png)

![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B3817517.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B3817521.png)
![2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3817525.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]propanamide](/img/structure/B3817534.png)
![methyl (2R*,4S*)-4-hydroxy-1-[5-(3-methoxyphenyl)-2-furoyl]piperidine-2-carboxylate](/img/structure/B3817538.png)